molecular formula C7H3Br2F3O B1412552 1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene CAS No. 1803814-72-3

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene

Cat. No.: B1412552
CAS No.: 1803814-72-3
M. Wt: 319.9 g/mol
InChI Key: MBECANFJSXHNFE-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene is a halogenated benzene derivative with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene typically involves the bromination of a difluoromethoxy-fluorobenzene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to achieve selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated benzene derivative, while oxidation can produce a dibromo-difluoromethoxy-fluorobenzene oxide .

Scientific Research Applications

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and van der Waals forces. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene is unique due to its specific combination of bromine, fluorine, and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

2,3-dibromo-1-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-5-3(10)1-2-4(6(5)9)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBECANFJSXHNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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